molecular formula C16H14N2O3S B6498424 N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide CAS No. 946284-55-5

N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B6498424
CAS No.: 946284-55-5
M. Wt: 314.4 g/mol
InChI Key: UHNNLGMHGDPALW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,2-oxazole (isoxazole) core substituted with a thiophen-2-yl group at position 5 and a 4-methoxyphenylacetamide moiety. The compound’s structure combines aromatic heterocycles (isoxazole and thiophene) with an electron-donating methoxy group, which may enhance solubility and influence binding interactions.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-13-6-4-11(5-7-13)17-16(19)10-12-9-14(21-18-12)15-3-2-8-22-15/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNNLGMHGDPALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Anti-Cancer Activity

Key Analogs :

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) : Structure: Quinazoline sulfonyl core with a pyrrolidine substituent. Activity: Demonstrated significant anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines (MTT assay).
  • CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) :
    • Structure : 1,3,4-Oxadiazole with a sulfanyl linker and 4-nitrophenyl group.
    • Activity : Evaluated for anti-tuberculosis activity (inhibiting Mycobacterium tuberculosis PyrG and PanK).
    • Comparison : The nitro group in CDD-934506 is electron-withdrawing, contrasting with the target’s methoxy group. This difference may alter metabolic stability and target selectivity.

Anticonvulsant Activity

Key Analog :

  • N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide : Structure: 1,3,4-Thiadiazole core with benzothiazole and 4-methoxyphenyl groups. Activity: 100% effectiveness in the maximal electroshock (MES) model.

Anti-Infective and Anti-Exudative Activity

Key Analogs :

  • 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)-thio)-N-(4-morpholinophenyl)acetamide (Compound 27) : Structure: Thiazolotriazole core with morpholine substituent. Activity: Anti-infective properties (72–78% yield in synthesis). Comparison: The target’s thiophene substituent may enhance lipophilicity compared to morpholine, affecting membrane permeability.
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives : Activity: Anti-exudative effects (compared to diclofenac sodium). Comparison: The target’s isoxazole ring may confer greater metabolic resistance than the triazole-furan system.

Structural Features and Implications

Heterocyclic Core Variations

Core Structure Example Compound Key Properties
1,2-Oxazole Target Compound Compact size, potential for H-bonding
Quinazoline Compound 38 Bulky, targets kinase domains
1,3,4-Thiadiazole Anticonvulsant analog High rigidity, CNS activity

Substituent Effects

  • 4-Methoxyphenyl : Enhances solubility and electron donation; common in CNS-active compounds.
  • Thiophen-2-yl : Contributes to π-π interactions; may improve blood-brain barrier penetration compared to pyridine or morpholine groups.

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